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Introduction
4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1) is a heterocyclic compound of

interest in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a key

pharmacophore found in numerous biologically active molecules, prized for its role in shaping

molecular conformation and participating in key binding interactions.[2] A precise understanding

of the structure and purity of 4-Methylisoxazole-3-carboxylic acid is fundamental for its

application in research and development. Spectroscopic analysis provides the definitive

structural elucidation required for this purpose.

This technical guide offers an in-depth exploration of the expected spectroscopic signature of

4-Methylisoxazole-3-carboxylic acid, covering Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR)

Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is

not merely to present data but to provide a framework for its acquisition and interpretation. The

protocols described herein are designed to be self-validating, ensuring that researchers can

confidently reproduce and interpret the spectroscopic data for this compound. While direct

experimental spectra for this specific molecule are not universally published, this guide

synthesizes data from closely related analogs and foundational spectroscopic principles to

present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3]

For 4-Methylisoxazole-3-carboxylic acid, a combination of ¹H and ¹³C NMR provides a

complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl,

isoxazole ring, and carboxylic acid protons. The chemical shifts are influenced by the electronic

environment of the isoxazole ring.[4]

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~10-13 Broad Singlet 1H -COOH

~8.5-9.0 Singlet 1H H-5 (isoxazole)

~2.3-2.6 Singlet 3H -CH₃

Causality behind Predictions:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity

of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its

chemical shift is concentration-dependent and can be confirmed by its disappearance upon

D₂O exchange.[5]

Isoxazole Proton (H-5): The proton on the isoxazole ring is in an electron-deficient

environment, leading to a downfield chemical shift.

Methyl Protons (-CH₃): The methyl group attached to the isoxazole ring will appear as a

singlet in the upfield region, typical for methyl groups on an aromatic system.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~160-170 C=O (Carboxylic Acid)

~155-165 C-3 (Isoxazole)

~150-160 C-5 (Isoxazole)

~110-120 C-4 (Isoxazole)

~10-15 -CH₃

Causality behind Predictions:

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically

found in the downfield region of the spectrum.[6]

Isoxazole Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are

influenced by the nitrogen and oxygen heteroatoms and the substituents. The carbon

bearing the carboxylic acid (C-3) and the carbon adjacent to the oxygen (C-5) are expected

to be the most downfield.

Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, upfield.

Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[7]

Sample Preparation:

Accurately weigh 5-10 mg of purified 4-Methylisoxazole-3-carboxylic acid.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure

solubility and observation of the acidic proton.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Instrument Setup and Data Acquisition:

Record spectra on a 400 MHz or higher field NMR spectrometer.[8]

For ¹H NMR, acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.[7]

For ¹³C NMR, use a proton-decoupled pulse program. A sufficient number of scans should

be acquired to achieve a good signal-to-noise ratio, which may range from several

hundred to a few thousand depending on the sample concentration.

NMR Workflow Diagram
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Caption: Workflow for NMR-based structural elucidation of 4-Methylisoxazole-3-carboxylic
acid.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The spectrum of 4-Methylisoxazole-3-carboxylic acid will be dominated by

absorptions from the carboxylic acid and the isoxazole ring.
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Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Assignment

2500-3300 Strong, Very Broad O-H stretch Carboxylic Acid

1690-1760 Strong, Sharp C=O stretch Carboxylic Acid

1550-1650 Medium C=N stretch Isoxazole Ring

1400-1450 Medium C=C stretch Isoxazole Ring

1210-1320 Medium C-O stretch Carboxylic Acid

900-950 Medium, Broad O-H bend Carboxylic Acid

Causality behind Predictions:

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H

stretching band, which is due to strong hydrogen bonding between molecules, often forming

dimers.[5][9]

C=O Stretch: A strong, sharp absorption for the carbonyl group is expected. Its exact position

can indicate the extent of hydrogen bonding.[6]

Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring will

appear in the fingerprint region.

C-O Stretch and O-H Bend: These vibrations are also characteristic of the carboxylic acid

functional group.[9]

Experimental Protocol for FTIR Data Acquisition (KBr
Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

[10][11]

Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.
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Add approximately 1-2 mg of 4-Methylisoxazole-3-carboxylic acid and about 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]

Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to

minimize moisture absorption by the KBr.[12]

Transfer the powder to a pellet-forming die.

Pellet Formation and Data Acquisition:

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.[11]

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of a blank KBr pellet.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

FTIR Workflow Diagram

Sample Preparation Data Acquisition Data Analysis
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Caption: Workflow for FTIR analysis of 4-Methylisoxazole-3-carboxylic acid using the KBr

pellet method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.
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Predicted Mass Spectrum Data
For 4-Methylisoxazole-3-carboxylic acid (Molecular Weight: 127.10 g/mol ), the following

fragments are predicted under electron ionization (EI).

m/z Relative Intensity Possible Fragment Notes

127 Moderate [M]⁺ Molecular Ion

110 Moderate [M-OH]⁺
Loss of hydroxyl

radical

82 High [M-COOH]⁺
Loss of carboxylic

acid group

54 High [C₃H₂N]⁺
Fragmentation of

isoxazole ring

45 Moderate [COOH]⁺
Carboxylic acid

fragment

Causality behind Predictions:

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule, radical cation.

Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids.[13]

Ring Fragmentation: The isoxazole ring can undergo characteristic cleavage, often involving

the cleavage of the weak N-O bond, leading to smaller fragments.[14][15]

Experimental Protocol for Mass Spectrometry Data
Acquisition (Direct Inlet Probe)
For a solid sample like 4-Methylisoxazole-3-carboxylic acid, a direct inlet probe is a suitable

method for introducing the sample into the mass spectrometer.[16][17]

Sample Preparation:
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Load a small amount of the crystalline sample (less than 0.2 mg) into a capillary tube at

the tip of the direct insertion probe.[16]

Instrument Setup and Data Acquisition:

Insert the probe through the vacuum lock into the ion source of the mass spectrometer.

Use electron ionization (EI) at 70 eV.

Program the probe to heat gradually. This allows for fractional vaporization of the sample

and any potential impurities.[18]

Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

Mass Spectrometry Workflow Diagram

Sample Preparation Data Acquisition Data Analysis

Load Sample into Probe Insert Probe into MS Heat Probe Acquire Mass Spectra Analyze Molecular Ion & Fragmentation Confirm Structure
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Caption: Workflow for Mass Spectrometry analysis of 4-Methylisoxazole-3-carboxylic acid
via Direct Inlet Probe.

Conclusion
The structural elucidation of 4-Methylisoxazole-3-carboxylic acid is readily achievable

through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a predictive

framework for the expected spectroscopic data and robust, field-tested protocols for their

acquisition. By understanding the causality behind the expected spectral features and adhering

to rigorous experimental methodology, researchers and drug development professionals can

ensure the accurate characterization of this important heterocyclic compound, thereby

upholding the principles of scientific integrity and advancing their research with confidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Analysis
of 4-Methylisoxazole-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592054#spectroscopic-data-of-4-methylisoxazole-3-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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